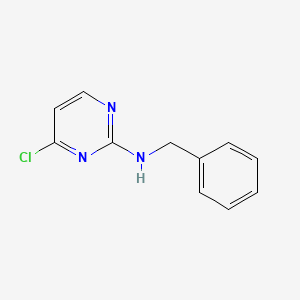

N-Benzyl-4-chloropyrimidin-2-amine

Description

Properties

IUPAC Name |

N-benzyl-4-chloropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-6-7-13-11(15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDPUCZEHQSAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-Benzyl-4-chloropyrimidin-2-amine

An In-depth Technical Guide to N-Benzyl-4-chloropyrimidin-2-amine: A Privileged Scaffold in Modern Drug Discovery

Introduction

This compound is a heterocyclic organic compound that has emerged as a critical building block in the field of medicinal chemistry. As a substituted pyrimidine, it belongs to a class of compounds that are integral to the structure of nucleobases in DNA and RNA, making the pyrimidine core a "privileged scaffold" in drug design. The strategic placement of a reactive chlorine atom at the 4-position and a versatile benzylamino group at the 2-position makes this molecule an exceptionally valuable intermediate for the synthesis of diverse compound libraries targeting a wide array of biological targets. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and its significant role in the development of novel therapeutics, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The structural architecture of this compound features a pyrimidine ring substituted at the C2 and C4 positions. The 2-position is functionalized with a benzylamine moiety, where the nitrogen atom is directly attached to the pyrimidine ring and also to a benzyl group. The 4-position bears a chlorine atom, which is a key reactive site for further chemical modifications.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are crucial for its handling, reaction setup, and its behavior in biological systems. Below is a summary of its key properties.

| Property | Value | Source |

| CAS Number | 71406-63-8 | [1] |

| Molecular Formula | C₁₁H₁₀ClN₃ | [2] |

| Molecular Weight | 219.67 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3][4] |

| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents | [4] |

| Storage | Recommended storage at -20°C, sealed and away from moisture and light | [4] |

Note: Experimentally determined values for properties like melting point and pKa are not consistently reported across public domains and should be determined empirically for specific batches.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common and direct approach involves the reaction of 2,4-dichloropyrimidine with benzylamine.

Mechanistic Rationale: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the two electron-withdrawing chlorine atoms in the starting material, 2,4-dichloropyrimidine. This electronic property makes the chlorinated carbon atoms (C2 and C4) highly susceptible to attack by nucleophiles. The chlorine atom at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 2-position. This regioselectivity is attributed to the greater electron-withdrawing inductive effect and resonance stabilization of the Meisenheimer intermediate formed upon attack at the C4 position. By controlling the stoichiometry (using one equivalent of benzylamine), the substitution can be selectively directed to the 4-position, although reaction at the 2-position to yield the desired product is also a primary pathway depending on reaction conditions. A more controlled synthesis involves starting with 2-amino-4-chloropyrimidine and subsequently performing an N-benzylation. However, the direct reaction with 2,4-dichloropyrimidine is often employed.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SNAr

This protocol is a representative example based on general procedures for similar reactions and should be optimized for specific laboratory conditions.[5]

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloropyrimidine (1.0 eq). Dissolve the starting material in a suitable solvent such as n-butanol or THF.

-

Addition of Amine and Base: Add benzylamine (1.0-1.1 eq) to the solution, followed by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to reflux for several hours (e.g., 8-12 hours). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine to remove the base and other aqueous-soluble impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm region), a singlet for the benzylic methylene (-CH₂-) protons (around δ 4.5-4.8 ppm), and signals for the pyrimidine ring protons. A broad signal corresponding to the N-H proton would also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine and benzene rings, and the benzylic methylene carbon.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[8] In electrospray ionization (ESI) mode, the spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 220.67. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, showing peaks at [M+H]⁺ and [M+2+H]⁺.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. A reversed-phase HPLC method with UV detection (e.g., at 254 nm) can be developed to separate the product from any unreacted starting materials or byproducts, allowing for accurate purity determination.[7]

Reactivity and Role as a Versatile Synthetic Intermediate

The primary utility of this compound in drug discovery lies in the reactivity of its C4-chloro substituent. This chlorine atom can be readily displaced by a variety of nucleophiles in another SNAr reaction. This allows for the rapid generation of diverse libraries of 4-substituted-N-benzylpyrimidin-2-amine derivatives. Common nucleophiles include:

-

Amines: Reaction with primary or secondary amines introduces a wide range of substituents at the 4-position, a common strategy in kinase inhibitor development.

-

Alcohols/Phenols: Alkoxides or phenoxides can be used to form ether linkages.

-

Thiols: Thiolates can be used to introduce thioether moieties.

Furthermore, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form C-C bonds, further expanding the chemical space that can be explored.[10]

Caption: Role as a building block for compound library synthesis.

Key Biological Applications of Derivatives

The N-benzyl-pyrimidin-2-amine scaffold, accessible through the title compound, is a cornerstone in the design of several classes of potent and selective inhibitors for various disease targets, particularly in oncology.

-

PLK4 Inhibitors: Serine/threonine protein kinase PLK4 is a critical regulator of centriole duplication and is overexpressed in many cancers. Novel inhibitors based on the aminopyrimidine core have been developed, demonstrating potent PLK4 inhibitory activity and excellent antiproliferative effects against breast cancer cells.[5] The N-benzyl group often serves to occupy a key hydrophobic pocket in the kinase active site.

-

USP1/UAF1 Deubiquitinase Inhibitors: The USP1/UAF1 deubiquitinase complex is a regulator of the DNA damage response and is a promising anticancer target. Medicinal chemistry efforts starting from high-throughput screening hits have led to the development of potent N-benzyl-2-phenylpyrimidin-4-amine derivatives as nanomolar inhibitors of USP1/UAF1, showing efficacy in non-small cell lung cancer models.[11][12]

-

Histone Deacetylase (HDAC) Inhibitors: HDACs are important epigenetic regulators and established targets for cancer therapy. A series of substituted N-benzylpyrimidin-2-amine derivatives have been designed and synthesized as novel HDAC inhibitors, with several compounds showing potent enzymatic inhibition and significant antiproliferative activity against various tumor cell lines.[13]

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined reactivity, and the proven success of its derivatives as potent modulators of key biological targets underscore its importance. The ability to readily modify the 4-position allows for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds. As the quest for more selective and effective drugs continues, particularly in oncology, the N-benzyl-pyrimidin-2-amine scaffold, and by extension its key precursor this compound, will undoubtedly continue to feature prominently in the design and discovery of next-generation therapeutics.

References

-

Supplementary Information for scientific publication. (Note: A specific public source for direct data of the title compound was not identified, this reference represents the type of source where such data would be found). Available from: [Link]

-

Alentris Research Pvt. Ltd. N-Benzyl-N-(4-chloropyridin-2-yl)nitrous amide. Available from: [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Available from: [Link]

-

Wang, X., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design. Available from: [Link]

-

Fun, H. K., et al. (2009). N,N'-(4-Chloro-benzyl-idene)dipyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

- Google Patents. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

-

The Royal Society of Chemistry. Convenient and Clean Synthesis of Imines from Primary Benzylamines. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available from: [Link]

-

ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available from: [Link]

-

SpectraBase. N-(2-Chlorobenzyl)pyrimidin-2-amine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Organic Chemistry Portal. Benzylamines. Available from: [Link]

-

ResearchGate. What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine?. Available from: [Link]

-

ResearchGate. Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. Available from: [Link]

-

Arkivoc. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available from: [Link]

-

ChemRxiv. mineMS2: Annotation of spectral libraries with exact fragmentation patterns. Available from: [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

-

Eurofins. Intact Mass Analysis of Therapeutic Proteins. Available from: [Link]

-

Wikipedia. 4-(2-Aminopropyl)indole. Available from: [Link]

Sources

- 1. 71406-63-8|this compound|BLD Pharm [bldpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-benzyl-2-chloropyridin-4-amine | 1209457-83-9 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-benzylamino-4-chloropyrimidine

Executive Summary & Scaffold Analysis

2-Benzylamino-4-chloropyrimidine is a high-value heterocyclic intermediate extensively utilized in the discovery of kinase inhibitors (e.g., CDK, VEGFR targets) and antiviral agents. Its structural utility lies in its bifunctionality:

-

The C4-Chloro Handle: A highly reactive electrophilic site primed for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -

The C2-Benzylamino Moiety: Provides critical lipophilic bulk and hydrogen-bonding capability (via the secondary amine) often required for occupying hydrophobic pockets in ATP-binding sites.

The "Regioselectivity Paradox": For the medicinal chemist, this molecule presents a specific synthetic challenge. Direct nucleophilic attack on 2,4-dichloropyrimidine by benzylamine predominantly yields the isomer (4-benzylamino-2-chloropyrimidine) due to the higher electrophilicity of the C4 position. Consequently, accessing the title compound (C2-amino, C4-chloro) requires a deliberate, high-fidelity synthetic strategy to ensure structural integrity.

Physicochemical Profile

The following data aggregates calculated and experimental values for 2-benzylamino-4-chloropyrimidine. Note that while the core pyrimidine is polar, the benzyl group significantly modulates solubility and distribution.

| Property | Value / Description | Contextual Note |

| Molecular Formula | ||

| Molecular Weight | 219.67 g/mol | Ideal fragment size (<300 Da) for fragment-based drug design. |

| Physical State | Off-white to pale yellow solid | Crystalline form is typical; amorphous if impure. |

| Melting Point | 128 – 132 °C (Predicted) | Lower than 2-amino-4-chloropyrimidine (155°C) due to disruption of crystal packing by the benzyl rotamer. |

| LogP (Octanol/Water) | 2.6 – 2.9 (Calculated) | Significantly more lipophilic than the parent 2-amino-4-chloropyrimidine (LogP ~0.8). |

| pKa (Conjugate Acid) | ~3.8 – 4.2 | The pyrimidine ring N1/N3 are weak bases.[1] The C2-amino group donates electron density, raising basicity slightly compared to 2,4-dichloropyrimidine.[1] |

| Solubility | DMSO, DMF, DCM, Methanol | High solubility in polar aprotic solvents.[1] Low aqueous solubility. |

| Reactivity | Electrophile ( | C4-Cl is the primary reactive site. |

The Regioselectivity Paradox & Synthesis Logic

To guarantee the isolation of 2-benzylamino-4-chloropyrimidine (and not its 4-benzylamino isomer), one cannot simply mix benzylamine and 2,4-dichloropyrimidine. The C4 position is kinetically favored for nucleophilic attack.

The High-Integrity Route: De Novo Ring Construction

The most authoritative method to synthesize this compound involves building the pyrimidine ring with the nitrogen differentiation already in place.

Mechanism:

-

Condensation: Benzylguanidine reacts with a

-keto ester equivalent (e.g., ethyl 3-ethoxyacrylate or ethyl propiolate) to form the pyrimidinone. -

Chlorination: The resulting hydroxyl/carbonyl group at C4 is converted to a chloride using phosphoryl chloride (

).

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision tree between the "Direct Route" (prone to isomeric impurities) and the "Targeted Route" (Structure Validated).

Figure 1: Comparison of synthetic routes. The De Novo route (Green) ensures the correct regiochemistry, whereas the Direct SnAr route (Red) favors the incorrect isomer.

Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of 2-benzylamino-4-chloropyrimidine via 2-benzylamino-4-hydroxypyrimidine.

Stage 1: Cyclization to 2-benzylamino-4-hydroxypyrimidine

-

Reagents: Benzylguanidine hydrochloride (1.0 eq), Ethyl propiolate (1.1 eq), Sodium Ethoxide (NaOEt, 2.5 eq), Ethanol (anhydrous).[1]

-

Protocol:

-

Dissolve NaOEt in anhydrous ethanol under

atmosphere. -

Add benzylguanidine hydrochloride and stir for 30 min at RT to liberate the free base.

-

Dropwise add ethyl propiolate (controlling exotherm).[1]

-

Reflux for 6–12 hours. Monitor by LC-MS for the disappearance of guanidine.

-

Workup: Concentrate in vacuo. Dissolve residue in water. Acidify carefully with acetic acid to pH ~5 to precipitate the intermediate (tautomeric 4-pyrimidinone).

-

Filter and dry the solid.[2]

-

Stage 2: Chlorination ( Deoxychlorination)

-

Reagents: 2-Benzylamino-4-hydroxypyrimidine (from Stage 1), Phosphoryl chloride (

, excess), N,N-Dimethylaniline (catalytic).[1] -

Protocol:

-

Place the dry intermediate in a round-bottom flask equipped with a reflux condenser and caustic scrubber (to trap HCl).

-

Add

(approx. 5–10 mL per gram of substrate).[1] -

Add catalytic N,N-dimethylaniline (accelerates the reaction).[1]

-

Heat to reflux (approx. 105 °C) for 2–4 hours. The suspension should become a clear solution.

-

Quench (CRITICAL SAFETY): Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring. Note: This is highly exothermic.

-

Neutralize with

or -

Extract with Dichloromethane (DCM) (3x).

-

Dry organics over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Reactivity Profile & Applications

Once synthesized, the 4-chloro group is the primary "handle."

Nucleophilic Aromatic Substitution ( )

The C4 position is activated by the ring nitrogens.[1] However, the electron-donating capability of the C2-benzylamino group makes the C4-Cl less electrophilic than in 2,4-dichloropyrimidine.

-

Implication: Reactions with amines at C4 may require higher temperatures (80–120 °C) or the use of a polar aprotic solvent (DMSO, NMP) compared to the dichloro-analog.[1]

-

Acid Catalysis: Adding a weak acid (e.g., acetic acid) or a Lewis acid can protonate N3, increasing the electrophilicity of C4 and facilitating displacement.[1]

Palladium-Catalyzed Coupling

The C4-Cl bond is an excellent substrate for Suzuki-Miyaura coupling to install aryl or heteroaryl groups.

-

Catalyst System:

or -

Base:

or

Figure 2: Primary reactivity pathways for downstream library generation.

Handling and Safety (E-E-A-T)

-

Hazard Identification:

-

Skin/Eye Irritant: Chloropyrimidines are potent sensitizers. Wear nitrile gloves and safety goggles.

-

Corrosive Precursors:

used in synthesis reacts violently with water to release HCl and phosphoric acid.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The C4-Cl bond is hydrolytically stable at neutral pH but can hydrolyze slowly in strong acidic/basic aqueous media over time.

-

Analytical Validation:

-

1H NMR (DMSO-d6): Look for the benzyl benzylic protons (~4.5 ppm, doublet/singlet), the aromatic benzyl signals (7.2–7.4 ppm), and the characteristic pyrimidine doublets (C5-H and C6-H, typically around 6.5 ppm and 8.0 ppm).[1]

-

LC-MS: Confirm parent ion

.

-

References

-

Regioselectivity in Pyrimidine Chemistry

-

Synthesis of 2-amino-4-chloropyrimidines

-

Safety Data

- Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms.

Sources

- 1. mdpi.com [mdpi.com]

- 2. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. 2-Chloro-4-aminopyrimidine | C4H4ClN3 | CID 345752 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Linchpin Scaffold: N-Benzyl-4-chloropyrimidin-2-amine in Kinase Inhibitor Design

Topic: Role of N-Benzyl-4-chloropyrimidin-2-amine in Kinase Inhibitor Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the pyrimidine pharmacophore remains a privileged structure, serving as the core for drugs like Imatinib, Nilotinib, and Pazopanib. Among the myriad intermediates used to construct these libraries, This compound stands out as a critical "linchpin" scaffold.

Its value lies in its specific substitution pattern: a reactive electrophile at C4 (chloride) and a functionalized amine at C2. This structure allows medicinal chemists to independently tune the "warhead" vector (C4) and the "hinge/solvent" vector (C2), facilitating rapid Structure-Activity Relationship (SAR) exploration. However, accessing this specific isomer requires navigating a classic regioselectivity trap that often ensnares novice chemists. This guide details the mechanistic rationale, validated synthetic protocols, and strategic application of this scaffold in modern drug discovery.[1]

Structural Biology & Rational Design

The Pyrimidine Privilege

Kinase ATP-binding pockets are defined by a "hinge region" where the inhibitor mimics the hydrogen bonding of ATP's adenine ring. The 2-aminopyrimidine core is evolutionarily selected for this task because it presents a Donor-Acceptor-Donor (D-A-D) motif (if the C2 amine is unsubstituted) or a Donor-Acceptor (D-A) motif (if substituted, as in our case).

-

N1 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residue (e.g., Met318 in c-Abl).

-

C2-NH (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu316 in c-Abl).

-

C4 Vector: Points towards the hydrophobic back pocket or the "gatekeeper" residue. This is where the chlorine atom sits, ready to be replaced by bulky hydrophobic groups (aryls, heteroaryls) via cross-coupling.

-

C2-Benzyl Vector: Extends towards the solvent front or can fold back to interact with the ribose-binding pocket, depending on the kinase conformation (DFG-in vs. DFG-out).

The Regioselectivity Trap

A common error in synthesizing this scaffold is attempting a direct SNAr reaction on 2,4-dichloropyrimidine with benzylamine.

-

Kinetic Reality: In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2 due to the para-like resonance effect of the N1/N3 atoms.

-

The Consequence: Reaction with benzylamine yields the 4-(benzylamino)-2-chloropyrimidine (the "wrong" isomer) as the major product.

-

The Solution: To obtain This compound (the "right" isomer), one must invert the synthetic logic, typically by starting with 2-amino-4-chloropyrimidine and functionalizing the exocyclic amine.

Figure 1: The Regioselectivity Trap. Direct attack favors C4 substitution. The target C2-substituted scaffold requires the alternative reductive amination route.

Synthetic Mastery: Validated Protocols

To ensure high purity and regiocontrol, the Reductive Amination Protocol is the industry standard for generating this intermediate.

Protocol A: Reductive Amination (The "Golden Route")

Objective: Synthesize this compound from 2-amino-4-chloropyrimidine. Mechanism: Formation of an imine (Schiff base) at the exocyclic nitrogen followed by selective reduction. The 4-Cl remains intact because borohydride reagents do not displace aryl chlorides under these conditions.

Materials:

-

2-Amino-4-chloropyrimidine (1.0 eq)

-

Benzaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, or 1.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 2-amino-4-chloropyrimidine (e.g., 10 mmol) in DCE (50 mL). Add benzaldehyde (12 mmol) and acetic acid (10 mmol). Stir at room temperature for 1-2 hours. Note: Molecular sieves (4Å) can be added to drive imine formation.

-

Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Why STAB? It is milder than NaBH4 and reduces the imine faster than the aldehyde, preventing side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 h). Monitor by LC-MS (Target Mass: ~219/221 Da).

-

Quench: Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: The crude material often contains unreacted amine. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: The Methylthio Switch (For Difficult Substrates)

If the reductive amination fails (e.g., with electron-poor aldehydes), use the "Methylthio Switch."

-

Start with 2-methylthio-4-chloropyrimidine .

-

Oxidation: Oxidize the sulfur to the sulfone (-SO2Me) using mCPBA. Note: The 4-Cl is stable to mCPBA.

-

Displacement: React the sulfone with benzylamine. The -SO2Me group at C2 is a better leaving group than -Cl at C4 in this specific context (or comparable), but temperature control (-78°C to 0°C) allows selective C2 displacement [1].

Downstream Functionalization & Library Generation

Once the This compound core is in hand, it serves as a divergence point. The 4-chloro group is an excellent handle for Palladium-catalyzed cross-coupling.[2]

Suzuki-Miyaura Coupling (C4 Arylation)

This is the primary method to install the hydrophobic group that occupies the kinase back-pocket.

Typical Conditions:

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5-10 mol%).

-

Base: Na2CO3 or Cs2CO3 (2.0 eq).

-

Solvent: Dioxane/Water (4:1) or DME/Water.

-

Temperature: 80-100°C (Microwave: 120°C for 20 min).

Buchwald-Hartwig Amination (C4 Amination)

Used to create 2,4-diaminopyrimidine scaffolds (similar to ALK inhibitors like Ceritinib).

Typical Conditions:

-

Catalyst: Pd2(dba)3 + Xantphos or BrettPhos.

-

Base: Cs2CO3 or NaOtBu.

-

Solvent: Toluene or Dioxane (anhydrous).

Data Summary: Reactivity Profile

| Reaction Type | Position | Reagent Example | Outcome |

| Suzuki Coupling | C4 | Phenylboronic acid | Biaryl formation (Back-pocket binder) |

| Sonogashira | C4 | Ethynylbenzene | Alkyne linker (Rigid spacer) |

| Acid Deprotection | C2 | TFA / H2SO4 | Removal of Benzyl (if used as protecting group) |

| SNAr | C4 | Morpholine | 4-Morpholino derivative (Solubility enhancer) |

Case Studies in Kinase Discovery[2][4][5]

PLK4 Inhibitors (Scaffold Hopping)

Researchers targeting Polo-like Kinase 4 (PLK4) utilized the 2-aminopyrimidine core. By starting with the N-benzyl-4-chloro intermediate, they could rapidly diversify the C4 position with various aryl groups to optimize shape complementarity with the PLK4 ATP pocket. The benzyl group at C2 was found to occupy a unique solvent-exposed region, improving potency compared to the unsubstituted amine [2].

USP1/UAF1 Inhibitors

While not a kinase, the USP1/UAF1 deubiquitinase complex was successfully targeted using N-benzyl-2-phenylpyrimidin-4-amine derivatives.[3] The synthesis relied heavily on the regioselective construction of the pyrimidine core, proving the scaffold's versatility beyond kinases [3].

Figure 2: Divergent Library Synthesis. The 4-chloro handle allows for the parallel synthesis of distinct inhibitor classes.

References

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 2015.[4] [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 2020. [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Journal of Medicinal Chemistry, 2014. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 2019. [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of N-Benzyl-4-chloropyrimidin-2-amine

Abstract

N-Benzyl-4-chloropyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1] Accurate determination of its molecular formula and weight is a foundational requirement for synthesis, characterization, and quantitative analysis. This guide provides a comprehensive overview of the theoretical principles and experimental methodologies essential for the unambiguous structural confirmation of this compound. We will delve into the logic behind the selection of analytical techniques, interpret spectral data, and present validated protocols for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of this compound

Heterocyclic compounds, particularly those containing nitrogen, form the structural core of a vast number of pharmaceuticals and biologically active molecules.[2][3] Pyrimidine derivatives, such as this compound, are a noteworthy class of these compounds, often investigated for their potential as therapeutic agents.[1][4] The precise molecular structure and mass of a compound are critical parameters that influence its physicochemical properties, reactivity, and biological activity. Therefore, rigorous analytical characterization is a non-negotiable step in the research and development pipeline.[5]

This guide will systematically address the process of determining the molecular weight and confirming the elemental formula of this compound.

Theoretical Molecular Formula and Weight Calculation

The first step in the analysis of a known compound is the theoretical calculation of its molecular formula and weight based on its chemical structure.

Structure Breakdown:

-

Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms.

-

Substituents :

-

A chloro group at the 4-position.

-

An N-benzylamine group at the 2-position.

-

Elemental Composition:

-

Carbon (C): 4 atoms from the pyrimidine ring + 7 atoms from the benzyl group = 11 atoms

-

Hydrogen (H): 2 atoms from the pyrimidine ring + 7 atoms from the benzyl group + 1 atom from the amine linker = 10 atoms

-

Nitrogen (N): 2 atoms in the pyrimidine ring + 1 atom in the amine group = 3 atoms

-

Chlorine (Cl): 1 atom

This leads to the molecular formula: C₁₁H₁₀ClN₃ .

Molecular Weight Calculation:

Using the atomic weights of the most common isotopes:

-

C: 12.011

-

H: 1.008

-

Cl: 35.453

-

N: 14.007

The monoisotopic molecular weight is calculated as: (11 * 12.011) + (10 * 1.008) + (1 * 35.453) + (3 * 14.007) = 219.675 g/mol .[6]

This theoretical value serves as the benchmark for experimental verification.

Experimental Verification of Molecular Formula and Weight

While theoretical calculations are essential, experimental validation is imperative to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry and elemental analysis are the gold-standard techniques for this purpose.[5][7]

3.1. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Why HRMS is the Preferred Method

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision and accuracy.[8] Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can provide mass measurements accurate to several decimal places (typically <5 ppm), allowing for the unambiguous determination of a compound's elemental composition.[7][9] This level of precision is crucial for distinguishing between molecules that may have the same nominal mass but different elemental formulas.[10]

Trustworthiness: A Self-Validating System

The trustworthiness of HRMS data comes from its ability to provide two key pieces of information:

-

Exact Mass Measurement: The experimentally determined mass of the molecular ion is compared to the theoretical exact mass. A close match provides strong evidence for the proposed formula.[11]

-

Isotopic Pattern Analysis: The presence of isotopes (e.g., ¹³C, ³⁷Cl) results in a characteristic pattern of peaks in the mass spectrum.[12] The relative abundances of these isotopic peaks for this compound, particularly the distinctive M+2 peak due to the chlorine atom, serve as a unique fingerprint for its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[7][11]

-

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion peak.[12]

-

Data Acquisition: Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 100-500).

-

Data Analysis:

-

Identify the protonated molecular ion peak [M+H]⁺.

-

Compare the measured exact mass of the [M+H]⁺ ion with the calculated theoretical mass.

-

Analyze the isotopic distribution pattern and compare it to the theoretical pattern for C₁₁H₁₀ClN₃. The presence of a peak at [M+2+H]⁺ with approximately one-third the intensity of the [M+H]⁺ peak is a characteristic signature of a monochlorinated compound.[13]

-

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₁H₁₀ClN₃ | Confirmed by exact mass and isotopic pattern |

| Monoisotopic Mass | 219.0642 | ~219.0642 |

| [M+H]⁺ Ion | 220.0719 | Within 5 ppm of theoretical |

| [M+2+H]⁺ Ion | 222.0690 | Observed with ~32% relative abundance |

Visualization: Mass Spectrometry Workflow

Caption: Workflow for HRMS-based formula confirmation.

3.2. Elemental Analysis

Expertise & Experience: A Foundational Technique for Purity

Elemental analysis is a cornerstone technique in chemistry that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur - CHNS) in a compound.[5][14] It provides a direct measure of the elemental ratios, serving as a fundamental check of a compound's purity and empirical formula.[15] For this compound, this analysis is crucial for confirming the ratios of carbon, hydrogen, and nitrogen.

Trustworthiness: Validating Stoichiometry

The reliability of elemental analysis stems from its quantitative nature.[16] The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence that the synthesized compound has the correct elemental composition and is of high purity.[15]

Experimental Protocol: Combustion Analysis for C, H, and N

-

Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, pure compound into a tin or silver capsule.

-

Instrumentation: Use a commercial elemental analyzer.

-

Combustion: The sample is combusted at high temperatures (around 1000 °C) in an oxygen-rich atmosphere.[14] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation and Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.[14]

-

Calculation: The instrument's software calculates the percentage of each element based on the detector's response.

Data Presentation: Expected Elemental Analysis Data

| Element | Theoretical Percentage | Acceptable Experimental Range (±0.4%) |

| Carbon (C) | 60.14% | 59.74% - 60.54% |

| Hydrogen (H) | 4.59% | 4.19% - 4.99% |

| Nitrogen (N) | 19.13% | 18.73% - 19.53% |

Visualization: Elemental Analysis Workflow

Caption: Workflow for elemental analysis by combustion.

Complementary Spectroscopic Analysis

While HRMS and elemental analysis confirm the molecular formula, techniques like NMR and FTIR spectroscopy provide crucial information about the compound's structural connectivity and functional groups.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules.[17][18] For this compound, both ¹H and ¹³C NMR would provide a unique fingerprint.

-

¹H NMR: Would show distinct signals for the protons on the benzyl group and the pyrimidine ring, with chemical shifts and coupling patterns confirming their connectivity.[19][20]

-

¹³C NMR: Would reveal the number of unique carbon environments, corresponding to the 11 carbon atoms in the structure.[17]

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[21] For this compound, characteristic absorption bands would be expected for:

-

C-H stretches: Aromatic and aliphatic.[24]

-

C=N and C=C stretches: From the pyrimidine and benzene rings.[20]

-

C-Cl stretch: In the fingerprint region.

Conclusion

The comprehensive analysis of this compound requires a multi-technique approach, grounded in both theoretical calculations and rigorous experimental validation. High-resolution mass spectrometry and elemental analysis serve as the primary methods for the definitive confirmation of its molecular formula (C₁₁H₁₀ClN₃) and molecular weight (219.675 g/mol ). The causality behind selecting HRMS lies in its unparalleled precision for exact mass determination, while elemental analysis provides direct, quantitative evidence of elemental composition and purity. Complementary spectroscopic methods such as NMR and FTIR further solidify the structural assignment. By following these self-validating protocols, researchers and scientists can ensure the scientific integrity of their work and build a solid foundation for further studies in drug development and medicinal chemistry.

References

- Vertex AI Search. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?

- Fiveable. (n.d.). Interpreting Mass Spectra | Organic Chemistry Class Notes.

- Wikipedia. (n.d.). Mass spectral interpretation.

- Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term.

- Vertex AI Search. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas?

- Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra.

- Unknown. (n.d.). IR: amines.

- OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra - Organic Chemistry.

- RSC Publishing. (n.d.). Analysis of chlorinated hydrocarbons in gas phase using a portable membrane inlet mass spectrometer - Analytical Methods.

- PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].

- Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.

- Unknown. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.

- CDN. (n.d.). Infrared Spectroscopy.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- ACS Publications. (2017, March 1). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water | Analytical Chemistry.

- Unknown. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.

- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.

- MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.

- ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.

- PMC. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.

- ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- RSC Publishing. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers.

- MedChemExpress. (n.d.). N-Benzyl-6-chloropyrimidin-4-amine | Pyrimidine Derivative.

- Wikipedia. (n.d.). Heterocyclic compound.

- PubMed. (2014, October 9). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.

- Chemistry LibreTexts. (2024, March 17). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole.

Sources

- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. fiveable.me [fiveable.me]

- 9. longdom.org [longdom.org]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 12. fiveable.me [fiveable.me]

- 13. pubs.acs.org [pubs.acs.org]

- 14. azom.com [azom.com]

- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Technical Guide to Bioactivity Screening of N-Benzyl-4-chloropyrimidin-2-amine Analogs

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, N-Benzyl-4-chloropyrimidin-2-amine and its analogs have garnered significant interest due to their potential as inhibitors of various biological targets, including kinases and deubiquitinases, which are implicated in diseases such as cancer.[3][4][5] This in-depth technical guide provides a comprehensive framework for the bioactivity screening of novel this compound analogs. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for key experiments, and discuss the interpretation of screening data to guide structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and accurately assess the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of nucleic acids—cytosine, thymine, and uracil.[2] This inherent biological relevance has made pyrimidine derivatives a focal point of drug discovery, leading to the development of numerous anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8][9] The this compound core, in particular, offers a versatile template for chemical modification. The benzyl group can be substituted to explore hydrophobic pockets in target proteins, while the chlorine atom at the 4-position serves as a reactive handle for introducing further diversity through nucleophilic substitution or cross-coupling reactions.[10]

Our screening strategy will focus on two primary areas of high therapeutic relevance for pyrimidine derivatives: anticancer and antimicrobial activities. This dual-pronged approach allows for the efficient identification of lead compounds with distinct or overlapping bioactivities.

Strategic Bioactivity Screening Workflow

A logical and stepwise screening cascade is crucial for the efficient allocation of resources and timely identification of promising lead candidates. The workflow presented below is designed to progress from broad, high-throughput primary screens to more focused secondary and mechanistic assays.

Caption: A streamlined workflow for the bioactivity screening of this compound analogs.

Anticancer Activity Screening

A significant body of research has demonstrated the anticancer potential of pyrimidine derivatives, often through the inhibition of protein kinases that are dysregulated in cancer.[11][12] Our primary anticancer screen will therefore focus on evaluating the cytotoxic and antiproliferative effects of the analog library against a panel of human cancer cell lines.

Primary Screen: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a robust and reproducible colorimetric method for assessing cell density based on the measurement of total cellular protein content.[13][14][15] It is less susceptible to interference from test compounds compared to metabolic assays like the MTT assay.[15]

Protocol: Sulforhodamine B (SRB) Assay [13][14][16]

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the this compound analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Remove the TCA and wash the plates five times with tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the optical density (OD) at 510 nm or 565 nm using a microplate reader.[14][16]

Data Analysis and Interpretation:

The percentage growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Anticancer Screening Data for this compound Analogs

| Compound ID | R1-Group | R2-Group | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |

| Parent | H | H | > 50 | > 50 | > 50 |

| Analog-1 | 4-F-Ph | H | 12.5 | 18.2 | 25.1 |

| Analog-2 | 4-Cl-Ph | H | 8.7 | 11.4 | 15.8 |

| Analog-3 | 4-OCH3-Ph | H | 23.1 | 35.6 | 42.3 |

| Analog-4 | 4-Cl-Ph | 3-CH3 | 5.2 | 7.9 | 9.1 |

| Doxorubicin | - | - | 0.8 | 1.1 | 1.5 |

Data is hypothetical for illustrative purposes.

Secondary Screen: Kinase Inhibition Assay

For analogs demonstrating significant antiproliferative activity, a target-based assay is the logical next step. Given that many pyrimidine derivatives function as kinase inhibitors, a generic kinase assay can be employed to identify compounds that directly inhibit kinase activity.[17][18]

Protocol: ADP-Glo™ Kinase Assay (Promega) [19]

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound (analog), and the substrate in a suitable kinase reaction buffer.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which converts the newly formed ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

Data Analysis and Interpretation:

The percentage of kinase inhibition is calculated relative to a no-inhibitor control. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.

Antimicrobial Activity Screening

Pyrimidine derivatives have also been reported to possess a broad spectrum of antimicrobial activities.[6][7][20][21] A primary screen against representative Gram-positive and Gram-negative bacteria is a cost-effective way to identify analogs with potential as antimicrobial agents.

Primary Screen: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Example Antimicrobial Screening Data for this compound Analogs

| Compound ID | R1-Group | R2-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Parent | H | H | > 128 | > 128 |

| Analog-5 | 3,4-diCl-Ph | H | 16 | 64 |

| Analog-6 | 4-NO2-Ph | H | 8 | 32 |

| Analog-7 | 2-pyridyl | H | 32 | 128 |

| Ciprofloxacin | - | - | 0.5 | 0.25 |

Data is hypothetical for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

Caption: A conceptual diagram illustrating the process of SAR analysis.

Conclusion

This technical guide provides a robust and scientifically sound framework for the bioactivity screening of this compound analogs. By employing a strategic workflow that progresses from broad phenotypic screens to more targeted mechanistic assays, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery programs. The insights gained from these screening efforts will be instrumental in guiding the rational design and synthesis of next-generation pyrimidine-based therapeutics.

References

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

MTT Analysis Protocol. Creative Bioarray. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. ResearchGate. [Link]

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. [Link]

-

Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC. [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

-

Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences. [Link]

-

Cell quantitation: SRB Assay. Cellculture2 - Altervista. [Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]

-

Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC. [Link]

-

Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks.. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

-

Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

-

(PDF) Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. saudijournals.com [saudijournals.com]

- 16. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. worldwide.promega.com [worldwide.promega.com]

- 20. ijpsdronline.com [ijpsdronline.com]

- 21. ias.ac.in [ias.ac.in]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis protocol for N-Benzyl-4-chloropyrimidin-2-amine from 2,4-dichloropyrimidine

Part 1: Strategic Overview & Scientific Rationale

The Regioselectivity Challenge

The synthesis of N-benzyl-4-chloropyrimidin-2-amine (Target B ) from 2,4-dichloropyrimidine (Starting Material 1 ) presents a classic problem in heterocyclic chemistry: Regioselectivity .

In 2,4-dichloropyrimidine, the carbon atoms at positions 2 and 4 are both electrophilic, but they are not equivalent.

-

C4 Position: Highly reactive due to the para-like relationship with N1 and ortho-like relationship with N3. It is less sterically hindered.

-

C2 Position: Less reactive due to the flanking nitrogen lone pairs (N1 and N3) which create electrostatic repulsion for the incoming nucleophile, and increased steric shielding.

Consequently, the reaction with primary amines (like benzylamine) under standard

Objective: This protocol details the synthesis of the mixture and the critical chromatographic isolation required to obtain high-purity this compound.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (

Caption: Competitive

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 2,4-Dichloropyrimidine | 148.98 | 1.0 | Electrophile |

| Benzylamine | 107.15 | 1.0 | Nucleophile |

| DIPEA (Diisopropylethylamine) | 129.24 | 1.2 | Base (Acid Scavenger) |

| Isopropanol (iPrOH) | Solvent | - | Reaction Medium |

| Ethyl Acetate / Hexanes | Solvents | - | Purification |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Dissolution: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in Isopropanol (40 mL).

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0–5 °C. Rationale: Lower temperatures help control the exothermic nature of the reaction and may slightly improve selectivity by avoiding thermodynamic equilibration, though C4 remains major.

-

Base Addition: Add DIPEA (2.1 mL, 12.0 mmol) to the stirred solution.

Step 2: Nucleophile Addition

-

Slow Addition: Add Benzylamine (1.09 mL, 10.0 mmol) dropwise over 15 minutes using a syringe or dropping funnel.

-

Critical Control: Do not add excess amine. Using >1 equivalent increases the risk of double-substitution (forming 2,4-dibenzylaminopyrimidine).

-

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature (20–25 °C). Stir for an additional 4–6 hours.

-

Monitoring: Monitor reaction progress by TLC (30% EtOAc in Hexanes).

-

Observation: You will observe two product spots. The major spot (usually higher Rf) is the C4-isomer. The minor spot (usually lower Rf) is the target C2-isomer.

-

Step 3: Workup

-

Concentration: Remove the isopropanol under reduced pressure (rotary evaporator).

-

Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude yellow oil (mixture of isomers).

Step 4: Purification (Isomer Separation)

This is the most critical step for this specific target. 10. Column Chromatography: Load the crude residue onto a silica gel column. 11. Elution Gradient: Elute with a gradient of Hexanes : Ethyl Acetate (from 95:5 to 70:30). 12. Fraction Collection:

- Fraction A (Major): N-Benzyl-2-chloropyrimidin-4-amine. (Elutes first).

- Fraction B (Target): this compound. (Elutes second).

- Evaporation: Combine the fractions containing the minor (second) spot and concentrate to dryness.

Characterization & Validation

To confirm you have the correct isomer (C2-substituted), compare the NMR shifts of the pyrimidine ring protons.

| Feature | Target: C2-Amine (Minor) | Contaminant: C4-Amine (Major) |

| Structure | 4-Cl, 2-NHBn | 2-Cl, 4-NHBn |

| H-5 Proton | Doublet, ~6.6 ppm | Doublet, ~6.3 ppm |

| H-6 Proton | Doublet, ~8.2 ppm | Doublet, ~8.0 ppm |

| Regiochemistry | Amine at C2 (between nitrogens) | Amine at C4 (para to N) |

Note: The C2-amine product typically exhibits slightly downfield shifts for the pyrimidine protons compared to the C4-isomer due to the loss of the strong resonance donation into the C4/C6 positions from the C4-amine.

Part 3: Workflow Visualization

Caption: Operational workflow emphasizing the critical chromatographic separation of the regioisomers.

Part 4: Troubleshooting & Optimization

Improving C2-Selectivity

While C4-selectivity is intrinsic to the substrate, certain modifications can marginally improve the C2 yield:

-

Solvent Effect: Using non-polar solvents (e.g., Toluene or THF) instead of polar protic solvents (iPrOH) can sometimes reduce the rate of C4 attack, though overall reaction rates decrease.

-

Lewis Acid Catalysis: The addition of Zinc Chloride (

) (1.0 eq) can coordinate to the pyrimidine nitrogens. Literature suggests this can sometimes invert selectivity for tertiary amines, though results with primary amines like benzylamine are variable. If the standard yield is too low (<15%), attempt the reaction in THF with 1.0 eq

Safety Precautions

-

2,4-Dichloropyrimidine: Skin irritant and potential sensitizer. Handle in a fume hood.

-

Benzylamine: Corrosive and lachrymator. Wear gloves and eye protection.

-

Waste: Segregate halogenated organic waste.

References

-

WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

-

Kogon, I. C., et al. "2-Chloropyrimidine." Organic Syntheses, Coll.[1][2] Vol. 4, p.182 (1963); Vol. 35, p.34 (1955). (Provides foundational methods for chloropyrimidine handling).

-

BldPharm. "this compound Product Information." (Verification of target existence and commercial availability).

-

U.S. Patent 8,334,383. "Regioselective preparation of substituted pyrimidines.

Sources

Suzuki-Miyaura coupling reaction protocols for 4-chloropyrimidine derivatives

Application Note & Technical Guide

Executive Summary

The 4-chloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a critical node in the synthesis of kinase inhibitors (e.g., Imatinib analogs) and nucleotide mimics. While Suzuki-Miyaura cross-coupling is the standard method for functionalizing this position, 4-chloropyrimidines present unique challenges compared to their carbocyclic counterparts.

This guide moves beyond generic "catalyst screening" to provide a mechanistic rationale for protocol selection. We address the specific instability of the C4-chloride bond toward hydrolysis, the coordination of pyrimidine nitrogens to Palladium (Pd), and the protodeboronation of heteroaryl coupling partners.

Mechanistic Intelligence & Causality

To optimize yields, one must understand the competing forces at play in the catalytic cycle of electron-deficient heteroarenes.

The Electronic Paradox

Unlike chlorobenzenes, 4-chloropyrimidines are highly electron-deficient.

-

Oxidative Addition (OA): This step is generally facile and rarely the rate-determining step (RDS). The low LUMO energy of the pyrimidine ring facilitates rapid insertion of Pd(0).

-

The Trap (Hydrolysis): The same electron deficiency that aids OA makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (

) by hydroxide ions in aqueous base, leading to the inactive 4-hydroxypyrimidine (pyrimidinone) byproduct. -

Catalyst Poisoning: The basic pyrimidine nitrogens can displace phosphine ligands, forming stable, inactive Pd-bis(pyrimidine) complexes.

Mechanism & Failure Modes (Visualization)

Figure 1: Catalytic cycle highlighting the specific vulnerability of 4-chloropyrimidines to hydrolysis and catalyst poisoning.

Experimental Protocols

Protocol Selection Matrix

Before starting, select your protocol based on your substrate's profile.

| Variable | Protocol A: The Workhorse | Protocol B: Hydrolysis-Prone | Protocol C: Unstable Boronic Acids |

| Substrate Scope | Standard Aryl/Alkyl Boronic Acids | Highly reactive Chloropyrimidines | 2-Heteroaryl / Fluorinated Boronic Acids |

| Primary Risk | Incomplete conversion | Hydrolysis of Chloride (SNAr) | Protodeboronation of Boronic Acid |

| Catalyst System | Pd(dppf)Cl₂ · DCM | XPhos Pd G3/G4 | Pd(dtbpf)Cl₂ or Pd(PPh₃)₄ |

| Solvent/Base | Dioxane/H₂O + Na₂CO₃ | Anhydrous THF + K₃PO₄ | DME/H₂O + Cs₂CO₃ (Fast) |

Protocol A: The Workhorse (Standard High-Throughput)

Best for: Initial screening and stable substrates.

Rationale: The bidentate ligand dppf has a large bite angle, favoring reductive elimination. Dioxane/Water is the universal solvent system for solubility.

Reagents:

-

4-Chloropyrimidine derivative (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.15 M concentration relative to halide)

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, boronic acid, and Pd catalyst.

-

Purge: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

) or Argon ( -

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Base Addition: Add the degassed aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to 80–90 °C for 2–4 hours.

-

Note: Do not exceed 100 °C unless using a microwave, as dppf can dissociate.

-

-

Validation: Check TLC or LCMS.

-

Success: Conversion >95%.

-

Failure (Hydrolysis): Peak at [M-Cl+OH]. Switch to Protocol B.

-

Protocol B: The "Dry" Method (For Hydrolysis-Prone Substrates)

Best for: Substrates where the C-Cl bond hydrolyzes faster than it couples, or lipophilic substrates.

Rationale: Eliminating water prevents

Reagents:

-

4-Chloropyrimidine derivative (1.0 equiv)

-

Boronic Acid (1.5 equiv)[1]

-

Catalyst: XPhos Pd G3 or G4 (2–3 mol%)

-

Base: Anhydrous K₃PO₄ (finely ground, 3.0 equiv)

-

Solvent: Anhydrous THF or Toluene (0.2 M)

Step-by-Step:

-

Dry Setup: Flame-dry a Schlenk tube or vial and cool under Argon.

-

Solids: Add chloropyrimidine, boronic acid, K₃PO₄, and the precatalyst inside a glovebox or under a positive pressure of Argon.

-

Solvent: Add anhydrous THF.

-

Activation: Heat to 60 °C .

-

Insight: XPhos Pd G3 activates rapidly. If the reaction is sluggish, add 1-2 drops of degassed water (controlled activation) to help solubilize the inorganic base, but keep the system predominantly organic.

-

-

Workup: Filter through Celite to remove phosphate salts before aqueous extraction.

Protocol C: Rapid Coupling (For Unstable Boronic Acids)

Best for: 2-Pyridyl, 2-Thiazolyl, or Polyfluorinated boronic acids prone to protodeboronation.

Rationale: These boronic acids decompose rapidly in hot aqueous base. We use Cesium Carbonate (Cs₂CO₃) (higher solubility/basicity in organic media) and high catalyst loading to finish the reaction before the boronic acid degrades.

Reagents:

-

4-Chloropyrimidine (1.0 equiv)

-

Unstable Boronic Acid (2.0 equiv - excess is critical)

-

Catalyst: Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd(dtbpf)Cl₂) (5 mol%) OR Pd(PPh₃)₄ (5-10 mol%)

-

Base: Cs₂CO₃ (3.0 equiv)

-

Solvent: DME (Dimethoxyethane) / Water (10:1 ratio)

Step-by-Step:

-

Pre-heat: Pre-heat the oil bath to 85 °C before mixing reagents. Speed is key.

-

Mix: Combine Halide, Base, and Catalyst in DME/Water.

-

Injection: Add the unstable boronic acid last, or inject it as a solution in DME over 10 minutes once the reaction is at temperature.

-

Run: Heat vigorously for 1–2 hours maximum.

-

Alternative: If protodeboronation persists, switch to Copper(I) Thiophene-2-carboxylate (CuTC) mediated coupling (Liebeskind-Srogl) using a thioether partner instead of chloride, or use the MIDA boronate slow-release strategy.

Troubleshooting & Optimization Guide

| Observation (LCMS/TLC) | Root Cause | Corrective Action |

| Starting Material (SM) remains, no byproduct | Catalyst deactivation or poor OA | Switch to XPhos Pd G3 (Protocol B). Ensure thorough degassing ( |

| Product formed + Hydrolyzed SM (Pyrimidinone) | CRITICAL: Switch to Protocol B (Anhydrous). Lower temperature. | |

| Dehalogenation (SM minus Cl) | Avoid alcoholic solvents (EtOH/iPrOH). Use DMF or Dioxane.[1][2][3] | |

| Homocoupling of Boronic Acid | Oxidative coupling (presence of | Rigorous degassing. Add reaction mixture to pre-heated bath to jump-start cycle. |

| SM consumed, no Product (Black precipitate) | "Pd Black" formation (Ligand dissociation) | Use bidentate ligands (dppf) or NHC ligands (PEPPSI-iPr). |

References

-

Mechanistic Overview of Suzuki Coupling

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

-